molecular formula C16H20N2O3S B2525925 2-((3,5-dimethoxybenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one CAS No. 899948-89-1

2-((3,5-dimethoxybenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one

Cat. No.: B2525925
CAS No.: 899948-89-1
M. Wt: 320.41
InChI Key: BUGOEECVGHRRGT-UHFFFAOYSA-N
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Description

2-((3,5-dimethoxybenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one is a synthetic organic compound that features a pyrimidinone core substituted with a 3,5-dimethoxybenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-dimethoxybenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between ethyl acetoacetate and thiourea under basic conditions.

    Introduction of the 3,5-Dimethoxybenzylthio Group: The 3,5-dimethoxybenzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 3,5-dimethoxybenzyl chloride with the thiol group of the pyrimidinone core in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((3,5-dimethoxybenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinone core can be reduced to the corresponding dihydropyrimidine using reducing agents like sodium borohydride.

    Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-((3,5-dimethoxybenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

Mechanism of Action

The mechanism of action of 2-((3,5-dimethoxybenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,5-dimethoxybenzyl)thio)-5-methylpyrimidin-4(3H)-one
  • 2-((3,5-dimethoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one
  • 2-((3,5-dimethoxybenzyl)thio)-5-ethylpyrimidin-4(3H)-one

Uniqueness

2-((3,5-dimethoxybenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one is unique due to the specific combination of substituents on the pyrimidinone core. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-5-14-10(2)17-16(18-15(14)19)22-9-11-6-12(20-3)8-13(7-11)21-4/h6-8H,5,9H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGOEECVGHRRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=CC(=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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